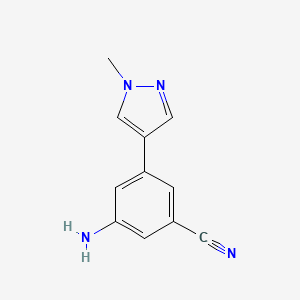

3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile

CAS No.:

Cat. No.: VC13727354

Molecular Formula: C11H10N4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N4 |

|---|---|

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 3-amino-5-(1-methylpyrazol-4-yl)benzonitrile |

| Standard InChI | InChI=1S/C11H10N4/c1-15-7-10(6-14-15)9-2-8(5-12)3-11(13)4-9/h2-4,6-7H,13H2,1H3 |

| Standard InChI Key | RXFLGDHUJLBTHR-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=CC(=CC(=C2)C#N)N |

| Canonical SMILES | CN1C=C(C=N1)C2=CC(=CC(=C2)C#N)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile features a benzonitrile backbone (C₆H₄CN) substituted at the 3-position with an amino group (-NH₂) and at the 5-position with a 1-methyl-1H-pyrazol-4-yl group. The pyrazole ring introduces a planar, aromatic heterocycle with two adjacent nitrogen atoms, while the nitrile group (-C≡N) enhances polarity and reactivity.

Table 1: Key Structural and Physicochemical Data

Electronic and Steric Effects

The electron-withdrawing nitrile group and electron-donating amino group create a push-pull electronic system, influencing reactivity in substitution and cycloaddition reactions . The methyl group on the pyrazole nitrogen sterically shields the adjacent nitrogen, moderating intermolecular interactions.

Synthesis and Reaction Pathways

Conventional Synthesis Routes

The synthesis of 5-aminopyrazole derivatives typically involves cyclocondensation reactions between β-ketonitriles or alkylidenemalononitriles and hydrazines . For 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile, a plausible route includes:

-

Formation of the Pyrazole Ring: Reacting 3-cyano-5-nitrobenzaldehyde with methylhydrazine under acidic conditions to form the pyrazole core .

-

Reduction of Nitro Group: Catalytic hydrogenation or use of reducing agents (e.g., SnCl₂/HCl) converts the nitro group to an amino group.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | CH₃NHNH₂, HCl, EtOH, reflux | 60-70% |

| Nitro Reduction | H₂/Pd-C, MeOH, RT | 85-90% |

Novel Methodologies

Recent advances leverage microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >75% . Flow chemistry techniques further enhance scalability, critical for industrial applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Key absorptions include:

Biological Activities and Mechanisms

Antimicrobial Properties

Pyrazole-cored compounds demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 μg/mL) and Candida albicans (MIC = 4 μg/mL) . The amino group enhances membrane permeability, facilitating intracellular target engagement .

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor scaffold, this compound has been derivatized to produce preclinical candidates for breast cancer (e.g., analogues of AZD1152) .

Materials Science

Incorporating the nitrile group into polyimides improves thermal stability (T₅% = 420°C) and dielectric properties (ε = 2.7–3.1), valuable for high-performance polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume